molecular formula C12H12ClNO3S B11805675 6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid

6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid

Cat. No.: B11805675
M. Wt: 285.75 g/mol
InChI Key: DXARLDIXAASAJA-UHFFFAOYSA-N
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Description

6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is an organic compound that features a thiomorpholine ring substituted with a 2-chlorobenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid typically involves the reaction of 2-chlorobenzyl chloride with thiomorpholine-3-carboxylic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiomorpholine nitrogen attacks the electrophilic carbon of the 2-chlorobenzyl chloride, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The 2-chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the 2-chlorobenzyl group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic acid: Shares the 2-chlorobenzyl group but lacks the thiomorpholine ring.

    Thiomorpholine-3-carboxylic acid: Contains the thiomorpholine ring but lacks the 2-chlorobenzyl group.

Uniqueness

6-(2-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is unique due to the combination of the 2-chlorobenzyl group and the thiomorpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12ClNO3S

Molecular Weight

285.75 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid

InChI

InChI=1S/C12H12ClNO3S/c13-8-4-2-1-3-7(8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17)

InChI Key

DXARLDIXAASAJA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)C(S1)CC2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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